molecular formula C8H13NO3S B2416767 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2093805-85-5

1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one

Cat. No. B2416767
CAS RN: 2093805-85-5
M. Wt: 203.26
InChI Key: RKELPUGMGVMZCK-UHFFFAOYSA-N
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Description

1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one, also known as ESAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ESAP is a synthetic compound that belongs to the class of azetidinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has been shown to bind to a specific protein target, which suggests that it may act as a competitive inhibitor. Further studies are needed to fully elucidate the mechanism of action of 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one.
Biochemical and Physiological Effects:
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one can inhibit the growth of cancer cells and reduce inflammation. Additionally, 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has a specific protein target, which makes it a useful tool for studying protein-protein interactions. However, 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one may have off-target effects, which could complicate its use in certain experiments.

Future Directions

There are several future directions for research on 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one. One area of interest is the development of 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one as a drug candidate for various diseases. Further studies are needed to determine the efficacy and safety of 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one in animal models and clinical trials. Additionally, 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one could be used as a chemical probe to study protein-protein interactions in various biological systems. Finally, further studies are needed to fully elucidate the mechanism of action of 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one and its potential off-target effects.
Conclusion:
In conclusion, 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one is a synthetic compound that has potential applications in various fields of research. Its synthesis method is simple and efficient, and it has been studied for its potential as a drug candidate and as a chemical probe to study protein-protein interactions. 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one, and further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of ethanesulfonyl chloride with 3-aminoprop-2-en-1-one in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one. This method has been reported to yield 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one in high purity and yield.

Scientific Research Applications

1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a chemical probe to study protein-protein interactions. 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has been shown to bind to a specific protein target, which makes it a useful tool for studying the function of that protein. Additionally, 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has been studied for its potential as a drug candidate for various diseases, including cancer and inflammation.

properties

IUPAC Name

1-(3-ethylsulfonylazetidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-8(10)9-5-7(6-9)13(11,12)4-2/h3,7H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKELPUGMGVMZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one

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